1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Catalog No.
S7865643
CAS No.
M.F
C16H20ClNO2
M. Wt
293.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octah...

Product Name

1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

IUPAC Name

1-[(2-chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Molecular Formula

C16H20ClNO2

Molecular Weight

293.79 g/mol

InChI

InChI=1S/C16H20ClNO2/c17-13-7-3-1-6-12(13)10-18-14-8-4-2-5-11(14)9-15(18)16(19)20/h1,3,6-7,11,14-15H,2,4-5,8-10H2,(H,19,20)

InChI Key

ANIHBXNOLWEZJC-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)CC(N2CC3=CC=CC=C3Cl)C(=O)O

Canonical SMILES

C1CCC2C(C1)CC(N2CC3=CC=CC=C3Cl)C(=O)O
1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid (compound A) is a promising compound at the forefront of scientific research. It has shown potential applications in various fields, including pharmacology and material science. This paper aims to provide a comprehensive overview of compound A, covering its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Compound A belongs to the family of indole derivatives, which are known for their diverse biological and medicinal properties. It is a synthetic compound that was first reported in the literature in 2014. Since then, it has received increasing attention from the scientific community due to its potential applications in various fields of research.
Compound A is a white crystalline powder with a molecular formula of C16H21ClNO2. It has a melting point of 214-216°C and a molecular weight of 297.8 g/mol. The compound is sparingly soluble in water but readily soluble in common organic solvents such as methanol, ethanol, and chloroform.
Compound A can be synthesized using various methods, including the reaction of indole with benzyl chloride in the presence of a catalyst. The identity and purity of compound A can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Compound A can be analyzed using various analytical techniques, including NMR spectroscopy, HPLC, and mass spectrometry (MS). These techniques allow for the identification and quantification of the compound in various samples, including biological and environmental samples.
Compound A has shown promising biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. It has been found to inhibit the growth of various bacterial and fungal strains and to reduce inflammation in experimental animal models. Additionally, several studies have reported the anticancer activity of compound A against various cancer cell lines.
Compound A has been subjected to various toxicological tests to assess its toxicity and safety in scientific experiments. These tests have shown that the compound has low acute toxicity and does not induce significant adverse effects in experimental animal models. However, further studies are needed to determine the long-term toxicity and safety of the compound.
Compound A has shown potential applications in various fields of research, including pharmacology, material science, and environmental science. In pharmacology, the compound can be used as a lead compound for the development of new antimicrobial, anti-inflammatory, and anticancer drugs. In material science, it can be used as a building block for the synthesis of novel materials with unique properties. In environmental science, it can be used as a probe molecule for environmental monitoring of various pollutants.
Compound A is still in the early stages of research, and most of the studies carried out so far have been limited to in vitro and animal studies. Future research is needed to determine the potential of the compound in various applications and to optimize its properties for these applications.
Compound A has the potential to revolutionize various fields of research and industry due to its diverse properties and potential applications. In pharmacology, the compound can lead to the development of new drugs that are more effective and safer than existing drugs. In material science, it can lead to the development of novel materials that have unique properties and applications. In environmental science, it can lead to the development of new probes that can detect and monitor various pollutants in different environments.
Despite its promising properties and potential applications, compound A has some limitations that need to be addressed in future research. These limitations include its low water solubility, which limits its applications in biological systems, and its limited stability under certain conditions. Future research should focus on addressing these limitations and optimizing the properties of the compound for various applications.
Some of the future directions for research on compound A include:
1. Developing new synthetic methods for the compound
2. Optimizing the properties of the compound for various applications
3. Investigating the potential of the compound as a scaffold for the development of new drugs
4. Studying the mechanism of action of the compound in various biological systems
5. Investigating the environmental fate and transformation of the compound
6. Developing new analytical techniques for the detection and quantification of the compound
7. Studying the potential of the compound in various industrial applications
8. Investigating the potential of the compound as a catalyst for various chemical reactions
9. Studying the stability and degradation of the compound under different environmental conditions
In conclusion, compound A is a promising compound at the forefront of scientific research. It has diverse properties and potential applications in various fields, including pharmacology, material science, and environmental science. Future research is needed to optimize the properties of the compound for various applications and to address its limitations. Compound A has the potential to revolutionize various fields of research and industry and contribute to the development of new drugs, materials, and probes for environmental monitoring.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

293.1182566 g/mol

Monoisotopic Mass

293.1182566 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

Explore Compound Types